molecular formula C12H11N3O4 B8622765 2-(4-(1H-1,2,4-triazol-1-yl)benzyl)malonic acid

2-(4-(1H-1,2,4-triazol-1-yl)benzyl)malonic acid

Cat. No. B8622765
M. Wt: 261.23 g/mol
InChI Key: AZEAUQCVMWXYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(1H-1,2,4-triazol-1-yl)benzyl)malonic acid is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1H-1,2,4-triazol-1-yl)benzyl)malonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1H-1,2,4-triazol-1-yl)benzyl)malonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-(1H-1,2,4-triazol-1-yl)benzyl)malonic acid

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

2-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]propanedioic acid

InChI

InChI=1S/C12H11N3O4/c16-11(17)10(12(18)19)5-8-1-3-9(4-2-8)15-7-13-6-14-15/h1-4,6-7,10H,5H2,(H,16,17)(H,18,19)

InChI Key

AZEAUQCVMWXYSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)C(=O)O)N2C=NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(4-(1H-1,2,4-triazol-1-yl)benzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (10.0 g, 33.2 mmol, Intermediate 45, step b) was dissolved in a mixture of water (30 mL) and trifluoroacetic acid (50 mL). The mixture was heated to 65° C. After 2.5 hours, the mixture was allowed to cool to 23° C. Water and trifluoroacetic acid were removed by rotary evaporation at 45° C. Toluene (100 mL) was added to the residue then the mixture was concentrated by rotary evaporation at 45° C. Tetrahydrofuran (100 mL) and 6 M aqueous hydrochloric acid solution (28 mL) was added to the residue in sequence. The resulting heterogeneous mixture was stirred at 23° C. After 10 minutes, the mixture was concentrated by rotary evaporation at 45° C. Tetrahydrofuran (100 mL) was added to the residue and the mixture concentrated by rotary evaporation at 45° C. Toluene (100 mL) was added to the residue and the mixture concentrated by rotary evaporation at 45° C. The resulting white solid was dried under vacuum at 40° C. The solid product was used directly in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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